ETHYL 4-(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE
Description
ETHYL 4-(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a heterocyclic compound featuring a piperazine ring substituted with an ethyl carboxylate group, linked via an acetyl-sulfanyl bridge to a 1,3,4-oxadiazole moiety. The oxadiazole ring is further substituted with a 4-tert-butylphenyl group, a bulky aromatic substituent known to enhance lipophilicity and influence pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-5-28-20(27)25-12-10-24(11-13-25)17(26)14-30-19-23-22-18(29-19)15-6-8-16(9-7-15)21(2,3)4/h6-9H,5,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKJYSUXJDOGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 4-(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Attachment of the tert-butylphenyl group:
Synthesis of the piperazine derivative: The piperazine ring is then introduced by reacting the oxadiazole derivative with a suitable piperazine compound.
Esterification: Finally, the ester group is introduced by reacting the piperazine derivative with ethyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
ETHYL 4-(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the oxadiazole ring, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 4-(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of novel polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences
The target compound differs from analogs reported in the literature (e.g., compounds 8t , 8u , 8v , and 8w from ) in three key aspects:
Core Structure : The target compound contains a piperazine-carboxylate backbone, whereas analogs like 8t–8w feature acetamide linkages. This distinction impacts polarity and hydrogen-bonding capacity.
Oxadiazole Substituent : The target compound’s oxadiazole ring is substituted with a 4-tert-butylphenyl group, contrasting with the indol-3-ylmethyl or substituted phenyl groups in analogs. The tert-butyl group increases steric bulk and lipophilicity compared to the planar indole or nitro/chloro-substituted aromatic systems .
Functional Groups : The ethyl carboxylate in the target compound introduces an ester moiety, which may influence metabolic stability compared to the amide or nitro groups in analogs .
Physicochemical Properties
The molecular weight of the target compound is estimated at 457.5 g/mol (calculated from its formula: C21H29N4O4S), making it heavier than analogs 8t–8w (379–428.5 g/mol).
Data Table: Comparative Analysis
Biological Activity
Introduction
Ethyl 4-(2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Piperazine core : A six-membered ring containing two nitrogen atoms.
- Oxadiazole moiety : Known for its diverse biological activities.
- Sulfanyl group : Enhances the compound's reactivity and biological profile.
Molecular Formula
The molecular formula for Ethyl 4-(2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine-1-carboxylate is with a molecular weight of 392.48 g/mol.
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to Ethyl 4-(2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine-1-carboxylate have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound Name | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15.62 µg/mL |
| Compound B | S. aureus | 31.25 µg/mL |
| Ethyl 4-(2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine-1-carboxylate | Pseudomonas aeruginosa | TBD |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially making it a candidate for treating inflammatory conditions.
The proposed mechanism involves the inhibition of fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. By inhibiting FAAH, Ethyl 4-(2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine-1-carboxylate may enhance the levels of endogenous cannabinoids, contributing to its analgesic properties.
Study on Pain Relief
A notable study demonstrated that a related piperazine derivative significantly reduced pain in animal models. The compound was administered in various dosages and showed a dose-dependent reduction in pain responses in models of neuropathic pain.
Table 2: Effects on Pain Models
| Dosage (mg/kg) | Pain Model | Result |
|---|---|---|
| 10 | Thermal Hyperalgesia | Significant reduction |
| 30 | Neuropathic Pain | Complete alleviation |
| 50 | Inflammatory Pain | Moderate reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
